molecular formula C19H21F3N4O2 B2415096 1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(2-ethoxyphenyl)urea CAS No. 1396757-45-1

1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2415096
CAS No.: 1396757-45-1
M. Wt: 394.398
InChI Key: IHPYSIMTMUQCEL-UHFFFAOYSA-N
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Description

1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(2-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C19H21F3N4O2 and its molecular weight is 394.398. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-(2-ethoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-2-28-15-6-4-3-5-13(15)25-18(27)23-10-9-17-24-14(12-7-8-12)11-16(26-17)19(20,21)22/h3-6,11-12H,2,7-10H2,1H3,(H2,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPYSIMTMUQCEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(2-ethoxyphenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C16H18F3N5O
  • Molecular Weight : 363.34 g/mol

Its structure includes a pyrimidine ring substituted with trifluoromethyl and cyclopropyl groups, linked to an ethyl chain and a phenyl urea moiety. This unique arrangement is thought to influence its biological properties significantly.

The biological activity of this compound primarily involves its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : Similar compounds have been shown to inhibit carbonic anhydrases, which play crucial roles in physiological processes such as pH regulation and fluid balance . The urea moiety is often critical for binding interactions with these enzymes.
  • Kinase Inhibition : The compound may exhibit kinase inhibitory activity, which is relevant in cancer therapy. Kinases are pivotal in signal transduction pathways; thus, their inhibition can lead to reduced cell proliferation in tumors .

Biological Activity Data

The following table summarizes various biological activities associated with similar compounds within the same chemical class:

Activity TypeCompound ExampleIC50 Value (µM)Reference
Carbonic Anhydrase Inhibitor1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)urea0.046
Kinase InhibitionPyrazolyl-Urea Derivative0.004
AntimicrobialVarious Urea Derivatives250 μg/mL

Case Studies

  • Antitumor Activity : A study investigated the effects of a structurally similar compound on tumor growth in vitro and in vivo. Results indicated significant inhibition of tumor cell proliferation, suggesting potential as an anticancer agent .
  • Antimicrobial Properties : Another study evaluated the antimicrobial activity of related urea derivatives against common pathogens. The results showed moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 250 μg/mL .
  • Pharmacokinetics : Research into the pharmacokinetic profile of similar compounds revealed favorable absorption characteristics and metabolic stability, which are essential for therapeutic efficacy .

Q & A

Q. Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion at m/z calculated for C₂₁H₂₂F₃N₅O₂).
  • ¹H/¹³C NMR : Verify integration ratios (e.g., trifluoromethyl singlet at δ ~120 ppm in ¹⁹F NMR) and absence of residual solvent peaks.
  • HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98%) and detect isomers .

Advanced Question: How does the cyclopropyl group influence the compound’s enzyme inhibition selectivity compared to analogs with methyl or ethyl substituents?

Methodological Answer :
The cyclopropyl group enhances steric rigidity and electron-withdrawing effects , which can be evaluated via:

  • Molecular Docking : Compare binding poses in homology models (e.g., CYP450 enzymes) using AutoDock Vina. The cyclopropyl group may reduce off-target interactions by occupying a hydrophobic pocket.
  • Kinetic Assays : Measure Kᵢ values against target vs. non-target enzymes (e.g., cytochrome P450 isoforms) to quantify selectivity.
  • SAR Studies : Synthesize analogs with methyl/ethyl groups and compare IC₅₀ values in enzyme inhibition assays .

Basic Question: What stability challenges arise during storage of this compound, and how can they be mitigated?

Q. Methodological Answer :

  • Hydrolysis Risk : The urea bond is prone to degradation in aqueous solutions. Store in anhydrous DMSO or under nitrogen at -20°C.
  • Light Sensitivity : The trifluoromethyl-pyrimidine moiety may degrade under UV light. Use amber vials and conduct stability studies under ICH Q1A guidelines.
  • Analytical Monitoring : Periodically test stored samples via HPLC to detect degradation products (e.g., free 2-ethoxyaniline) .

Advanced Question: How can conflicting bioactivity data from in vitro vs. in vivo models be systematically addressed?

Methodological Answer :
Contradictions may stem from metabolic instability or poor pharmacokinetics . To investigate:

  • Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., oxidative cleavage of the cyclopropyl group).
  • Use LC-MS/MS to quantify plasma/tissue concentrations in animal models and correlate with efficacy.
  • Optimize bioavailability via prodrug strategies (e.g., esterification of the ethoxy group) .

Basic Question: What computational tools are recommended for predicting the environmental fate of this compound?

Q. Methodological Answer :

  • EPI Suite : Estimate biodegradation (Biowin), bioaccumulation (BCFBAF), and toxicity (ECOSAR).
  • Molecular Dynamics Simulations : Model interactions with soil organic matter (e.g., using GROMACS) to predict adsorption/leaching potential.
  • Read-Across Analysis : Compare with EPA’s CompTox Dashboard data for structurally similar pyrimidine derivatives .

Advanced Question: How can in silico models guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

Q. Methodological Answer :

  • QSPR Models : Use Volsurf+ or SwissADME to predict BBB permeability based on descriptors like logP (optimal range: 2–3) and polar surface area (<90 Ų).
  • PAMPA-BBB Assay : Validate predictions experimentally with artificial membrane permeability assays.
  • Modification Strategies : Introduce fluorine atoms or reduce hydrogen-bond donors (e.g., replace urea with amide) to improve passive diffusion .

Basic Question: What protocols are recommended for assessing the compound’s cytotoxicity in primary cell lines?

Q. Methodological Answer :

  • MTT/PrestoBlue Assays : Treat cells (e.g., HepG2 or primary hepatocytes) with 0.1–100 μM compound for 48–72 hours. Normalize data to DMSO controls.
  • Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide).
  • Dose-Response Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Advanced Question: How can isotopic labeling (e.g., ¹⁴C) be utilized to study the compound’s metabolic pathways?

Q. Methodological Answer :

  • Synthesis of ¹⁴C-Labeled Analog : Introduce ¹⁴C at the cyclopropyl group via cycloaddition with labeled ethylene.
  • ADME Studies : Administer the labeled compound to rodents and collect urine/feces over 72 hours. Use accelerator mass spectrometry (AMS) to track ¹⁴C distribution.
  • Metabolite Identification : Perform LC-MSⁿ on plasma extracts to characterize phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

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